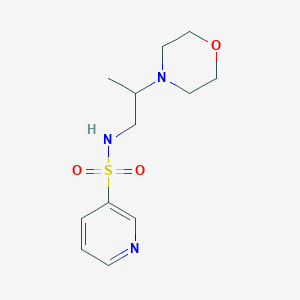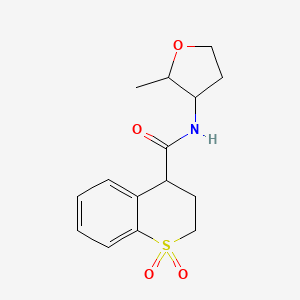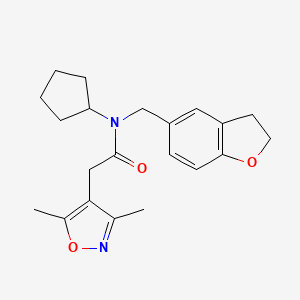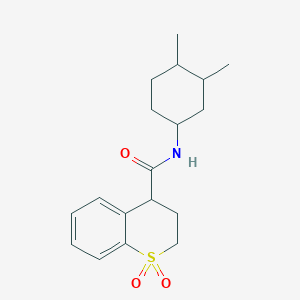![molecular formula C12H23N5O3S B7054233 1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine](/img/structure/B7054233.png)
1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfonyl group is introduced via sulfonylation.
- Common reagents: Sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base (e.g., triethylamine).
Attachment of the Triazole Ring:
- The triazole ring is typically introduced through a click chemistry reaction, such as the Huisgen cycloaddition.
- Common reagents: Azides and alkynes, often catalyzed by copper(I) salts.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine typically involves multiple steps:
-
Formation of the Piperazine Core:
- Starting with piperazine, the compound is functionalized at the nitrogen atoms.
- Common reagents: Alkyl halides, such as 3-methoxypropyl chloride, under basic conditions (e.g., sodium hydroxide).
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine can undergo various chemical reactions, including:
-
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
- Common reagents: Potassium permanganate, chromium trioxide.
-
Reduction: The sulfonyl group can be reduced to a sulfide.
- Common reagents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
-
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
- Common reagents: Alkyl halides, acyl chlorides.
Major Products:
- Oxidation of the methoxy group can yield 3-formylpropylsulfonyl derivatives.
- Reduction of the sulfonyl group can produce sulfide analogs.
- Substitution reactions can introduce various functional groups onto the piperazine ring.
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of novel ligands for catalysis.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
- Used in the design of new drug candidates targeting specific enzymes or receptors.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl and triazole groups can form hydrogen bonds, coordinate with metal ions, or participate in π-π interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
1-(3-Methoxypropylsulfonyl)-4-methylpiperazine: Lacks the triazole ring, potentially altering its reactivity and biological activity.
4-[(1-Methyltriazol-4-yl)methyl]piperazine: Lacks the methoxypropylsulfonyl group, which may affect its solubility and interaction with biological targets.
Uniqueness: 1-(3-Methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-(3-methoxypropylsulfonyl)-4-[(1-methyltriazol-4-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3S/c1-15-10-12(13-14-15)11-16-4-6-17(7-5-16)21(18,19)9-3-8-20-2/h10H,3-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDKGQZDIMFLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CN2CCN(CC2)S(=O)(=O)CCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![3-(1H-imidazol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7054169.png)
![[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7054173.png)
![3-[2-[[2,6-Di(propan-2-yl)pyrimidin-4-yl]amino]ethyl]imidazolidine-2,4-dione](/img/structure/B7054174.png)
![3-(1H-imidazol-2-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7054181.png)
![N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7054187.png)
![1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B7054191.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B7054199.png)

![4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-2-(methoxymethyl)-6-methylpyrimidine](/img/structure/B7054208.png)
![1-[(2,5-Dimethylpyrazol-3-yl)methyl]-3-[1-(2-methoxyethyl)piperidin-4-yl]urea](/img/structure/B7054212.png)



